molecular formula C4H3NO3 B1590943 Oxazole-4-carboxylic acid CAS No. 23012-13-7

Oxazole-4-carboxylic acid

Cat. No. B1590943
CAS RN: 23012-13-7
M. Wt: 113.07 g/mol
InChI Key: JBCFJMYPJJWIRG-UHFFFAOYSA-N
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Description

Oxazole-4-carboxylic acid, also known as 4-Oxazolecarboxylic acid or 4-Carboxyoxazole, is a chemical compound with the empirical formula C4H3NO3 . It has a molecular weight of 113.07 . The structure of Oxazole-4-carboxylic acid includes a five-membered ring containing one oxygen atom and one nitrogen atom .


Synthesis Analysis

The synthesis of oxazoles, including Oxazole-4-carboxylic acid, involves various methods. One method involves the use of carboxylic acids, amino acids, and boronic acids in a one-pot oxazole synthesis with a subsequent Ni-catalyzed Suzuki–Miyaura coupling . Another method involves a direct electrochemical phosphine-mediated deoxygenative [3 + 2] cycloaddition strategy, employing carboxylic acids as starting materials .


Molecular Structure Analysis

The molecular structure of Oxazole-4-carboxylic acid consists of a five-membered ring with an oxygen atom at position 1 and a nitrogen atom at position 3 . The structure is planar and aromatic, contributing to the stability of the compound .


Chemical Reactions Analysis

The reactivity of positions in the oxazole ring follows the order C4 > C5 > C2 . Electrophiles can easily attack when electron-releasing substituents are present in the ring .


Physical And Chemical Properties Analysis

Oxazole-4-carboxylic acid is a solid substance with a melting point of 138-142 °C . It should be stored at a temperature of 2-8°C .

Scientific Research Applications

Antimicrobial Agent

Oxazole derivatives, including Oxazole-4-carboxylic acid, have been identified as potent antimicrobial agents. They are particularly effective against various bacterial and fungal strains. The structure of Oxazole-4-carboxylic acid allows for the synthesis of new chemical entities that can be tailored for specific microbial targets, enhancing their efficacy .

Anticancer Activity

The compound has shown promise in anticancer research. Its derivatives can be designed to target specific cancer cell lines, inhibiting growth and proliferation. The oxazole ring is a common structural motif in many drugs, and its manipulation has led to the development of compounds with significant anticancer properties .

Antitubercular Applications

Tuberculosis remains a global health challenge, and Oxazole-4-carboxylic acid derivatives have been explored as potential antitubercular agents. Their ability to interfere with the bacterial cell machinery makes them valuable candidates for drug development in this field .

Anti-inflammatory Properties

Oxazole-4-carboxylic acid and its derivatives exhibit anti-inflammatory properties, making them useful in the treatment of chronic inflammatory diseases. They can act as COX-2 inhibitors, providing relief from inflammation without the side effects associated with traditional anti-inflammatory drugs .

Antidiabetic Potential

The oxazole nucleus is central to several antidiabetic drugs. Oxazole-4-carboxylic acid derivatives can be synthesized to act as agonists or antagonists to various receptors involved in glucose metabolism, offering a pathway to novel antidiabetic treatments .

Amyloid Fibril Inhibition

Oxazole-4-carboxylic acid derivatives have been assessed as inhibitors of transthyretin (TTR) amyloid fibrils, which are implicated in amyloidosis. This application is particularly relevant in the search for treatments for neurodegenerative diseases like Alzheimer’s .

Mechanism of Action

While the specific mechanism of action for Oxazole-4-carboxylic acid is not mentioned in the retrieved papers, oxazole derivatives are known to bind to various enzymes and receptors via numerous non-covalent interactions . This makes them valuable in medicinal chemistry.

Safety and Hazards

Oxazole-4-carboxylic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are recommended when handling this compound .

properties

IUPAC Name

1,3-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3NO3/c6-4(7)3-1-8-2-5-3/h1-2H,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBCFJMYPJJWIRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CO1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70558427
Record name 1,3-Oxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70558427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oxazole-4-carboxylic acid

CAS RN

23012-13-7
Record name 4-Oxazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23012-13-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Oxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70558427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Oxazole-4-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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